![molecular formula C25H26N2O4S B4021239 N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)
N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide
Description
Synthesis Analysis
The compound's synthesis involves creating a series of derivatives through reactions that enhance specific biological activities. One method includes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed potent inhibitory activity against acetylcholinesterase, a target for antidementia agents (Sugimoto et al., 1990). Another approach involves the preparation of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl)sulfonyl]piperidine, indicating significant activity against certain enzymes (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds plays a crucial role in their biological activity. Studies have shown that modifications at specific sites can dramatically enhance activity. For example, the introduction of a bulky moiety in the para position of the benzamide or an alkyl or phenyl group at the nitrogen atom significantly increases anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide derivatives often aim to modify the molecule to enhance its biological activity. The reaction conditions and specific reactants used can lead to a wide range of derivatives with varied activities. The synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives is an example, where these compounds were evaluated for their enzyme inhibition activities, showcasing the importance of chemical modification (Khalid et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. For instance, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine, a related compound, has been characterized, providing insights into its molecular conformation and potential interactions (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are crucial for the compound's application in medicinal chemistry. These properties are influenced by the structure of the compound, and modifications can lead to significant changes in biological activity. The synthesis and evaluation of derivatives for acetylcholinesterase inhibition highlight the importance of chemical properties in designing effective compounds (Sugimoto et al., 1990).
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-phenylmethoxyphenyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c28-25(21-10-7-17-27(18-21)32(29,30)24-11-5-2-6-12-24)26-22-13-15-23(16-14-22)31-19-20-8-3-1-4-9-20/h1-6,8-9,11-16,21H,7,10,17-19H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAHGJAHXLBVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(4-phenylmethoxyphenyl)piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.